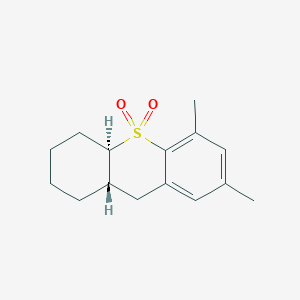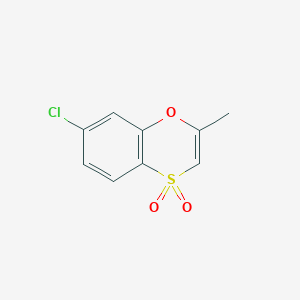![molecular formula C13H15N3O2S B12490229 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12490229.png)
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 4-ethoxybenzoic acid hydrazide with thiocarbonyl compounds under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiols or amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting specific molecular targets involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been found to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial for cancer cell survival and proliferation . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to the inhibition of downstream gene transcription and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)-3-[(trifluoroacetyl)amino]propanamide
- **N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Uniqueness
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide stands out due to its specific ethoxyphenyl substitution, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H15N3O2S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H15N3O2S/c1-3-11(17)14-13-16-15-12(19-13)9-5-7-10(8-6-9)18-4-2/h5-8H,3-4H2,1-2H3,(H,14,16,17) |
Clave InChI |
WBBJTHLRBHCBRR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzamide](/img/structure/B12490146.png)
![N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B12490150.png)
![3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol](/img/structure/B12490151.png)
![N,N'-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B12490157.png)
![N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12490164.png)
![Methyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12490174.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide](/img/structure/B12490176.png)

![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12490196.png)
![4-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B12490199.png)
![N-(2-chlorophenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12490206.png)
![11-(4-oxo-4H-chromen-3-yl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12490220.png)


